molecular formula C20H15FN4O B11039655 1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone

1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone

Cat. No.: B11039655
M. Wt: 346.4 g/mol
InChI Key: AGNLBPGQANZCJH-UHFFFAOYSA-N
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Description

1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core substituted with amino, fluorophenyl, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,5-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions.

    Substitution Reactions: The introduction of the amino, fluorophenyl, and phenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as aniline derivatives, fluorobenzene, and phenylboronic acid.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-[7-AMINO-2-(4-CHLOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE
  • 1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE

Uniqueness

1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

1-[7-amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone

InChI

InChI=1S/C20H15FN4O/c1-12(26)16-11-17-19(13-5-3-2-4-6-13)23-20(22)25(17)24-18(16)14-7-9-15(21)10-8-14/h2-11H,1H3,(H2,22,23)

InChI Key

AGNLBPGQANZCJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=C(C=C3)F)N)C4=CC=CC=C4

Origin of Product

United States

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